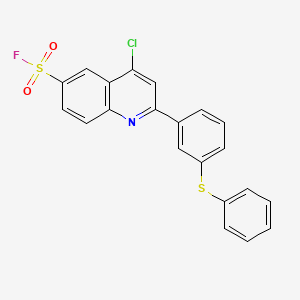
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the phenylthio and sulfonyl fluoride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The phenylthio and sulfonyl fluoride groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylquinoline-4’,6-disulfonyl fluoride
- 4-Hydroxy-2-(4-(p-tolyloxy)phenyl)-6-quinolinesulfonyl fluoride
- 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
Uniqueness
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and sulfonyl fluoride groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
31242-01-0 |
|---|---|
Molecular Formula |
C21H13ClFNO2S2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
InChI Key |
BOVBXGCHGDBHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


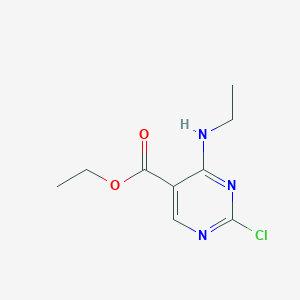
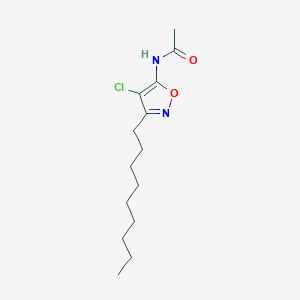







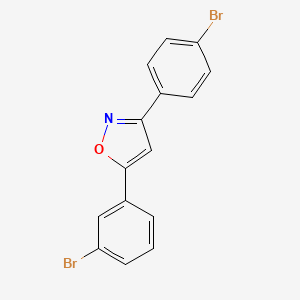
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
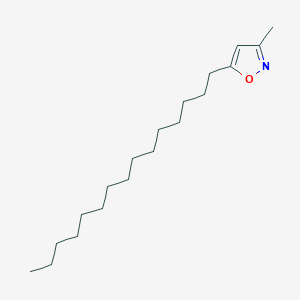
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
